molecular formula C12H11NO2 B15069318 1-Aminonaphthalene-3-acetic acid

1-Aminonaphthalene-3-acetic acid

Cat. No.: B15069318
M. Wt: 201.22 g/mol
InChI Key: CWQJNOUTQZSQIV-UHFFFAOYSA-N
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Description

1-Aminonaphthalene-3-acetic acid is an organic compound derived from naphthalene It is characterized by the presence of an amino group at the first position and an acetic acid group at the third position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminonaphthalene-3-acetic acid can be synthesized through several methods. One common approach involves the nitration of naphthalene to form 1-nitronaphthalene, followed by reduction to 1-aminonaphthalene.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes. The nitration is carried out using nitric acid and sulfuric acid, while the reduction is achieved using iron and hydrochloric acid. The acylation step is performed using acetic anhydride in the presence of a Lewis acid catalyst .

Chemical Reactions Analysis

Types of Reactions: 1-Aminonaphthalene-3-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Aminonaphthalene-3-acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-aminonaphthalene-3-acetic acid involves its interaction with DNA, leading to conformational changes. It inhibits the activity of type IA topoisomerase, which regulates DNA topology in bacteria. This interaction affects gene expression and can induce the expression of nitrogen-fixation genes . Additionally, it has been shown to neutralize free radicals and induce the expression of heme oxygenase-1 (HO-1), contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 1-Aminonaphthalene-3-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to interact with DNA and affect gene expression sets it apart from other naphthalene derivatives .

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-(4-aminonaphthalen-2-yl)acetic acid

InChI

InChI=1S/C12H11NO2/c13-11-6-8(7-12(14)15)5-9-3-1-2-4-10(9)11/h1-6H,7,13H2,(H,14,15)

InChI Key

CWQJNOUTQZSQIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2N)CC(=O)O

Origin of Product

United States

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